

Investigating the Toxicological Profile of Proclonol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Proclonol
Cat. No.:	B1679091

[Get Quote](#)

Disclaimer: Publicly available toxicological data for **Proclonol** (CAS 14088-71-2) is extremely limited. This guide provides a comprehensive overview of the available information and leverages data from the structurally similar compound, tris(4-chlorophenyl)methanol (TCPMOH), to infer a potential toxicological profile. This approach is intended for research and drug development professionals to inform preliminary hazard identification and guide future toxicological assessments.

Introduction to Proclonol

Proclonol, with the IUPAC name bis(4-chlorophenyl)-cyclopropylmethanol, is a diarylmethane compound.^[1] Its chemical structure and basic properties are summarized in Table 1. While its commercial use is not extensively documented in readily available literature, it is identified as a pesticide.^[2] Notably, **Proclonol** is classified as a potential endocrine-disrupting compound, a characteristic that warrants thorough toxicological investigation.^[1]

Table 1: Chemical and Physical Properties of **Proclonol**

Property	Value	Reference
IUPAC Name	bis(4-chlorophenyl)-cyclopropylmethanol	[1]
Synonyms	Kilacar, R 8284, bis(p-chlorophenyl)cyclopropylmethanol	[1]
CAS Number	14088-71-2	[1]
Molecular Formula	C ₁₆ H ₁₄ Cl ₂ O	[1]
Molecular Weight	293.19 g/mol	[1]
Chemical Class	Diarylmethane	[1]

Summary of Toxicological Data

Direct quantitative toxicological data for **Proclonol** is scarce. A single entry in a database of Ames test results indicates a positive finding for mutagenicity. However, due to the lack of comprehensive studies on **Proclonol**, this section primarily summarizes the toxicological data of the structurally related compound, tris(4-chlorophenyl)methanol (TCPMOH), to provide an inferred toxicological profile.

Table 2: Summary of Inferred Toxicological Endpoints for **Proclonol** (based on TCPMOH data)

Toxicological Endpoint	Species	Key Findings	Reference
Acute Toxicity	Zebrafish (embryo)	Concentration-dependent increase in mortality and morphological deformities.	[3][4]
Genotoxicity (Mutagenicity)	Salmonella typhimurium	Positive in Ames test (Proclonol).	
Developmental Toxicity	Zebrafish (embryo)	Reduced pancreatic and islet area; downregulation of genes involved in retinol metabolism, circadian rhythm, and steroid biosynthesis.	[5][6][7]
Reproductive Toxicity	Rat (male)	Elevated serum follicle-stimulating hormone (FSH) at high doses. No observed effect on luteinizing hormone (LH) or testosterone (T). No Observed Adverse Effect Level (NOAEL) for reproductive effects: 1.2 mg/kg/day.	[8]
Endocrine Disruption	In vitro (human cells)	Competitive antagonist of the human androgen receptor.	[8][9]

Experimental Protocols

This section details the methodologies for key toxicological assays relevant to the assessment of **Proclonol**. These protocols are based on internationally recognized OECD guidelines and methodologies reported in studies on the surrogate compound, TCPMOH.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is a critical initial assessment. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required.

- **Test Animals:** Typically, young adult female rats are used.[10][11]
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[10]
- **Dose Administration:** The test substance is administered orally by gavage. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).[11]
- **Procedure:** A group of three animals is dosed at the starting dose. The outcome (mortality or survival) determines the next step:
 - If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxic class.
 - If one animal dies, the test is repeated with three more animals at the same dose.
 - If no animals die, the next higher dose level is administered to a new group of three animals.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11] A gross necropsy is performed on all animals at the end of the observation period.

Genotoxicity

This in vitro assay is used to detect gene mutations.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* and a tryptophan-requiring strain of *Escherichia coli* are used.[12][13]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic in vivo metabolism.[12][13]
- Procedure:
 - The test substance, bacterial tester strains, and S9 mix (or buffer) are combined.
 - The mixture is either incorporated directly into agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).[14]
 - Plates are incubated at 37°C for 48-72 hours.[14]
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[12]

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[15][16]
- Procedure:
 - Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[15]
 - Cells are incubated for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).
 - A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
 - Cells are harvested, fixed, and stained.

- Data Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[17]

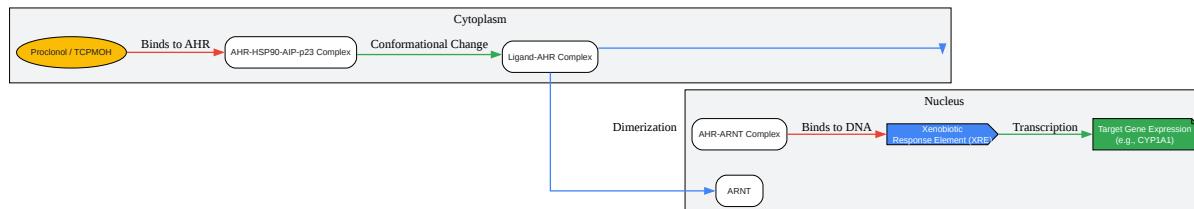
Reproductive and Developmental Toxicity

This study assesses the potential for adverse effects on the pregnant female and the developing embryo and fetus.

- Test Animals: Typically pregnant rats and rabbits are used.[18][19]
- Dose Administration: The test substance is administered daily by gavage to pregnant females from implantation to the day before caesarean section.[20]
- Observations:
 - Maternal: Clinical signs, body weight, and food consumption are monitored throughout gestation. A macroscopic examination is performed at termination.
 - Fetal: Uteri are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[20]
- Data Analysis: The incidence of maternal toxicity, embryo-fetal death, and fetal malformations and variations are analyzed.

This study provides information on the effects of a substance on male and female reproductive performance and on the growth and development of offspring.

- Test Animals: Typically rats are used.[21][22]
- Procedure:
 - P Generation: Young adult male and female rats are administered the test substance for a pre-mating period and then throughout mating, gestation, and lactation.
 - F1 Generation: Offspring are selected from the P generation litters and are administered the test substance from weaning through to the production of the F2 generation.

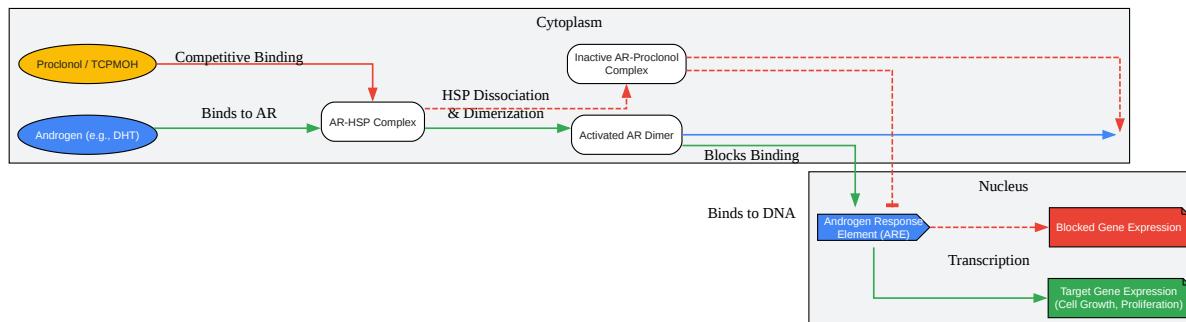

- Observations:
 - Parental: Clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights are recorded. Histopathology of reproductive organs is performed.
 - Offspring: Viability, sex ratio, body weight, and developmental landmarks are monitored.
- Data Analysis: Reproductive and developmental indices are calculated and analyzed for treatment-related effects. A No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity is determined.[\[23\]](#)

Potential Mechanisms of Toxicity and Signaling Pathways

Given the classification of **Proclonol** as a potential endocrine disruptor and the data available for TCPMOH, two key signaling pathways are of particular interest: the Aryl Hydrocarbon Receptor (AHR) pathway and the Androgen Receptor (AR) signaling pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that mediates the toxicity of a wide range of environmental contaminants.[\[3\]](#) Studies on TCPMOH in zebrafish have shown a decrease in the expression of ahr2 and downstream target genes like cyp1a1, suggesting an interaction with this pathway.[\[4\]](#)


[Click to download full resolution via product page](#)

AHR Signaling Pathway Activation.

Diagram Description: This diagram illustrates the canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway. In an inactive state, AHR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand, such as **Proclonol** or TCPMOH, the complex undergoes a conformational change, translocates to the nucleus, and dimerizes with the AHR Nuclear Translocator (ARNT). This dimer then binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes, including those involved in xenobiotic metabolism.[3][24][25]

Androgen Receptor (AR) Signaling Pathway

TCPMOH has been identified as a competitive antagonist of the human androgen receptor.[8][9] This means it can bind to the AR but does not activate it, thereby blocking the action of natural androgens like testosterone and dihydrotestosterone (DHT).

[Click to download full resolution via product page](#)

Androgen Receptor Signaling Pathway Antagonism.

Diagram Description: This diagram depicts the Androgen Receptor (AR) signaling pathway and its antagonism by **Proclonol/TCPMOH**. Natural androgens bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs), dimerization, and translocation to the nucleus. The activated AR dimer then binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of genes involved in male reproductive development and function.[1][26][27] As a competitive antagonist, **Proclonol/TCPMOH** binds to the AR, preventing androgen binding and subsequent downstream signaling, which can lead to anti-androgenic effects.[9]

Conclusion and Recommendations for Future Research

The toxicological profile of **Proclonol** is largely incomplete. Based on the limited available data and the profile of the structurally similar compound TCPMOH, **Proclonol** should be considered

a potential mutagen and endocrine disruptor with possible developmental and reproductive toxicity.

For a comprehensive risk assessment, the following studies on **Proclonol** are recommended:

- Acute Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes (following OECD guidelines 420, 423, or 425).
- Genotoxicity: A full battery of in vitro and in vivo genotoxicity tests, including a confirmatory Ames test, an in vitro chromosomal aberration test (OECD 473), and an in vivo micronucleus test.
- Repeated Dose Toxicity: 28-day and 90-day repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Reproductive and Developmental Toxicity: A two-generation reproductive toxicity study (OECD 416) and prenatal developmental toxicity studies in two species (OECD 414).
- Carcinogenicity: Long-term carcinogenicity bioassays in rodents.
- Mechanism of Action: Further investigation into the endocrine-disrupting properties, including a comprehensive assessment of its interaction with the androgen and estrogen receptors, and its effects on the AHR signaling pathway.

The generation of these data will be crucial for a thorough understanding of the toxicological profile of **Proclonol** and for ensuring the safety of its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ecotoxicological contaminant tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (*Danio rerio*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproductive effects of tris(4-chlorophenyl)methanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between tris(4-chlorophenyl)methanol and the human androgen receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bemsreports.org [bemsreports.org]
- 12. nib.si [nib.si]
- 13. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- To cite this document: BenchChem. [Investigating the Toxicological Profile of Proclonol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679091#investigating-the-toxicological-profile-of-proclonol\]](https://www.benchchem.com/product/b1679091#investigating-the-toxicological-profile-of-proclonol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com